Cyclohexylammonium fluoride
Description
Historical Context of Fluoride (B91410) Reagents in Precision Organic Synthesis
The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.govjst.go.jpresearchgate.net Early methods for introducing fluorine into organic molecules, such as the halogen exchange reaction first reported by Alexander Borodin in 1862, laid the groundwork for the field. nih.gov However, for many years, the available fluorinating agents were fraught with challenges. Reagents like elemental fluorine and hydrofluoric acid (HF) are highly toxic and corrosive, necessitating specialized equipment and handling procedures. tcichemicals.com Similarly, simple inorganic fluorides like potassium fluoride (KF) are often hampered by low reactivity and high lattice energy, and are extremely sensitive to moisture. beilstein-journals.org
A significant breakthrough came with the development of N-F fluorinating agents, which are noted for their ease of handling, efficiency, and selectivity. beilstein-journals.orgbeilstein-journals.org The emergence of reagents like N-fluoropyridinium salts enabled the fluorination of a wide array of nucleophilic compounds under mild conditions, revolutionizing the practice of organic synthesis. beilstein-journals.orgbeilstein-journals.orgnih.gov This evolution continued with the creation of chiral N-F reagents, which opened doors for asymmetric fluorination, a critical process in modern drug discovery. beilstein-journals.org The development of tetraalkylammonium fluorides represented another major step, addressing the need for more efficient and selective reagents to overcome the limitations of traditional agents. numberanalytics.comnih.gov This historical progression from hazardous, non-specific reagents to stable, selective, and easy-to-handle compounds set the stage for the use of specialized reagents like cyclohexylammonium fluoride in precision synthesis.
Contemporary Significance of this compound as a Reagent
In modern organic chemistry, this compound serves two primary roles: as a nucleophilic fluoride source and as a phase-transfer catalyst. ontosight.ai Its high solubility in water and polar organic solvents makes it a versatile reagent for various chemical reactions. ontosight.ai
As a fluorinating agent, it provides fluoride ions for nucleophilic substitution reactions. smolecule.com This is a fundamental method for introducing fluorine atoms into organic molecules to synthesize fluorinated compounds. smolecule.comnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. numberanalytics.comchinesechemsoc.org
The cyclohexylammonium cation also enables the compound to function as a phase-transfer catalyst. ontosight.ai This allows for the transfer of anions, such as the fluoride ion, between an aqueous phase and an organic phase, facilitating reactions between reagents that are soluble in different, immiscible solvents. ontosight.ai This dual functionality makes it a valuable tool for synthetic chemists. The compound can be synthesized through methods such as the reaction of cyclohexylamine (B46788) with hydrofluoric acid or other fluorinating agents. ontosight.aismolecule.com
Below is a table detailing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄FN | nih.gov |
| Molecular Weight | 119.18 g/mol | nih.gov |
| IUPAC Name | cyclohexanamine;hydrofluoride | nih.gov |
| CAS Number | 26593-77-1 | nih.govalfa-chemistry.com |
| Appearance | White crystalline solid | smolecule.com |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Solubility | Soluble in water and polar solvents | ontosight.aismolecule.com |
Scope of this compound Research in Current Chemical Literature
Current research involving this compound and related structures spans various areas of synthetic and materials chemistry. The reagent is utilized as a tool for studying the reaction mechanisms of nucleophiles and electrophiles. smolecule.com Research has explored its reactivity patterns with compounds like alkyl halides and carbonyls, which is essential for developing new methods for creating fluorinated molecules. smolecule.com
The application of fluoride sources like this compound is also noted in complex synthesis. For instance, fluoride ions are used as a deprotecting agent in the synthesis of certain cyclohexylamine derivatives that act as NMDA receptor antagonists. google.com While not always the named reagent, the principles of using a soluble fluoride source are central to these advanced synthetic steps.
Furthermore, research into fluorinated cyclohexylammonium structures extends to materials science. A recent study detailed the use of a fluorinated cyclohexylamine to create a 2D Ruddlesden–Popper perovskite, which was then used to construct a highly efficient and stable perovskite solar cell. researchgate.net Although this study focuses on a more complex derivative, it highlights the ongoing interest in the properties that fluorinated cyclohexylammonium moieties can bring to advanced materials. The broader context of asymmetric synthesis also frequently involves the careful use of fluoride reagents in various steps, from catalysis to product transformation. oregonstate.edumdpi.com
Structure
2D Structure
Properties
CAS No. |
26593-77-1 |
|---|---|
Molecular Formula |
C6H14FN |
Molecular Weight |
119.18 g/mol |
IUPAC Name |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
InChI Key |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cyclohexylammonium Fluoride
Established Preparative Routes for Cyclohexylammonium Fluoride (B91410)
The formation of cyclohexylammonium fluoride is predominantly accomplished through two fundamental chemical transformations: acid-base neutralization and salt metathesis. The choice of route often depends on the availability of starting materials, desired purity, and scalability of the synthesis.
Acid-Base Neutralization Syntheses
The most direct and straightforward method for the synthesis of this compound is the acid-base neutralization reaction between cyclohexylamine (B46788) and hydrofluoric acid (HF). In this reaction, the basic nitrogen atom of cyclohexylamine accepts a proton from the acidic hydrofluoric acid, resulting in the formation of the cyclohexylammonium cation and the fluoride anion, which subsequently associate to form the salt.
The reaction is typically carried out in a suitable solvent, such as water or an alcohol, to facilitate the reaction and control the exothermic nature of the neutralization. The stoichiometry of the reaction is a simple 1:1 molar ratio.
Cyclohexylamine + Hydrofluoric Acid → this compound
An analogous reaction is the preparation of hydroxylammonium fluoride from hydroxylamine (B1172632) and aqueous hydrogen fluoride, which demonstrates the general applicability of this acid-base approach for the synthesis of ammonium (B1175870) fluoride salts. epa.gov Similarly, tetramethylammonium (B1211777) fluoride has been historically prepared by neutralizing tetramethylammonium hydroxide (B78521) with hydrofluoric acid. mdpi.com
| Reactants | Product | Solvent | Key Considerations |
| Cyclohexylamine, Hydrofluoric Acid | This compound | Water, Ethanol | Exothermic reaction, requires careful addition of reactants. |
| Hydroxylamine, Hydrofluoric Acid | Hydroxylammonium Fluoride | Aqueous solution | Demonstrates the general applicability of the method. epa.gov |
| Tetramethylammonium Hydroxide, Hydrofluoric Acid | Tetramethylammonium Fluoride | Aqueous solution | Historical method for preparing ammonium fluorides. mdpi.com |
Salt Metathesis Approaches in Amphiprotic or Aprotic Media
Salt metathesis, also known as double displacement, offers an alternative route to this compound. This method involves the reaction of a cyclohexylammonium salt (e.g., cyclohexylammonium chloride or bromide) with a fluoride salt in a suitable solvent. The driving force for the reaction is often the precipitation of a less soluble inorganic salt, which shifts the equilibrium towards the formation of the desired product.
For instance, reacting cyclohexylammonium chloride with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a solvent where this compound is soluble but the resulting alkali metal chloride (e.g., KCl or CsCl) is not, will yield the desired product in solution. The choice of solvent is crucial and can range from amphiprotic solvents like alcohols to aprotic polar solvents like acetonitrile.
Cyclohexylammonium Chloride + Potassium Fluoride → this compound + Potassium Chloride (precipitate)
This approach is analogous to the synthesis of tetramethylammonium fluoride, which can be prepared through the metathesis reaction of different ammonium salts with inorganic fluoride sources like KF or CsF. mdpi.com The yield and purity of the product are governed by the solid-liquid equilibria between the species involved. researchgate.net
| Cyclohexylammonium Salt | Fluoride Salt | Solvent | Driving Force |
| Cyclohexylammonium Chloride | Potassium Fluoride (KF) | Acetonitrile | Precipitation of Potassium Chloride (KCl) |
| Cyclohexylammonium Bromide | Cesium Fluoride (CsF) | Methanol | Precipitation of Cesium Bromide (CsBr) |
| Tetramethylammonium Salt | Potassium Fluoride (KF) | Acetonitrile | Formation of a more soluble fluoride salt. mdpi.com |
Precursor Design and Optimization for Enhanced Yield and Purity
The efficiency of this compound synthesis can be significantly influenced by the design of the precursors, namely the cyclohexylamine derivative and the fluoride source.
Cyclohexylamine Derivatives in Synthesis
The structure of the cyclohexylamine precursor can be modified to enhance the yield and purity of the final product. Introducing electron-donating or electron-withdrawing groups on the cyclohexane (B81311) ring can alter the basicity of the amine, which in turn can affect the completeness of the acid-base neutralization reaction. For instance, the synthesis of fluorinated cyclohexylamine derivatives has been a subject of research, which can serve as precursors to novel fluorinated ammonium salts. mdpi.com The presence of fluorine atoms on the cyclohexane ring can influence the physicochemical properties of the resulting salt.
Fluoride Sources and Their Influence on Reaction Efficiency
The choice of the fluoride source is a critical parameter that affects the reaction efficiency, cost, and safety of the synthesis.
Common Fluoride Sources:
Hydrofluoric Acid (HF): As a direct proton and fluoride source in acid-base neutralization, HF is highly effective. However, its high corrosivity (B1173158) and toxicity necessitate specialized handling procedures.
Alkali Metal Fluorides (e.g., KF, CsF): These are commonly used in salt metathesis reactions. Their effectiveness can be limited by their solubility in organic solvents. The use of crown ethers or phase-transfer catalysts can enhance their reactivity. mdpi.com
Tetrabutylammonium Fluoride (TBAF): This is an organic-soluble fluoride source that is often used in its hydrated form. Anhydrous TBAF is significantly more reactive but also more challenging to prepare and handle due to its hygroscopic nature. rsc.org The presence of water can significantly decrease the reactivity of the fluoride ion. unl.edu
Amine/HF Reagents (e.g., Triethylamine tris(hydrofluoride)): These reagents offer a more manageable and less corrosive alternative to neat HF and can be effective fluorinating agents. acs.org
The reactivity of the fluoride source is influenced by the degree of solvation of the fluoride anion. "Naked" or poorly solvated fluoride ions are more nucleophilic and reactive. Therefore, reaction conditions that promote the availability of free fluoride ions, such as the use of aprotic polar solvents and phase-transfer catalysts, can lead to higher reaction efficiencies.
| Fluoride Source | Synthetic Route | Advantages | Disadvantages |
| Hydrofluoric Acid (HF) | Acid-Base Neutralization | Direct, high atom economy | Highly corrosive and toxic |
| Potassium Fluoride (KF) | Salt Metathesis | Low cost, readily available | Low solubility in organic solvents |
| Cesium Fluoride (CsF) | Salt Metathesis | Higher solubility than KF | More expensive than KF |
| Tetrabutylammonium Fluoride (TBAF) | Salt Metathesis | Good solubility in organic solvents | Often hydrated, anhydrous form is hygroscopic and less stable rsc.org |
| Triethylamine tris(hydrofluoride) | Acid-Base Neutralization / Fluorination | Less corrosive than HF, easier to handle | Introduces triethylammonium (B8662869) as a potential impurity |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. rsc.orgijbsac.org
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Acid-base neutralization reactions inherently have a high atom economy as all atoms from the reactants are incorporated into the final product. Salt metathesis reactions can also have high atom economy if the co-product (the precipitated salt) can be recovered and utilized.
Use of Safer Solvents: The development of synthetic routes that utilize greener solvents, such as water or ethanol, or even solvent-free conditions, is a key goal. Ionic liquids themselves are sometimes considered green solvents due to their low vapor pressure. ijbsac.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The exothermic nature of acid-base neutralization can sometimes be harnessed to reduce the need for external heating.
Use of Renewable Feedstocks: While cyclohexylamine is traditionally derived from petrochemical sources, research into bio-based routes for the synthesis of amines is an active area of green chemistry.
Catalysis: The use of catalytic methods, where a small amount of a substance can facilitate the reaction, is preferable to stoichiometric reagents. For instance, phase-transfer catalysts can be used in small quantities to enhance the efficiency of salt metathesis reactions.
By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.
Solvent Selection and Minimization Strategies
The choice of solvent is a critical factor in the development of green synthetic processes. An ideal solvent should be non-toxic, readily available, recyclable, and have a minimal environmental impact. In the synthesis of this compound, several solvent strategies can be considered, each with distinct advantages and challenges.
Given that cyclohexylamine is miscible with water and hydrofluoric acid is an aqueous solution, water presents itself as a viable and green solvent for this reaction. wikipedia.orglabdepotinc.com The reaction in an aqueous medium would be facile due to the ionization of the acid and the basic nature of the amine. The resulting salt, being ionic, is also expected to be soluble in water, facilitating a homogeneous reaction mixture.
Advantages of Water as a Solvent:
Safety: Water is non-flammable and non-toxic.
Environmental Impact: It is an environmentally benign solvent.
Cost and Availability: Water is inexpensive and readily available.
Product Isolation: The product could potentially be isolated by evaporation of the water, although care must be taken due to the thermal stability of the salt.
However, the use of water also necessitates an energy-intensive step for its removal to obtain the solid product. An alternative and greener approach would be to minimize or eliminate the use of a solvent altogether. A solvent-free reaction between cyclohexylamine and anhydrous hydrogen fluoride is theoretically possible. This would involve the direct combination of the two neat reactants.
Challenges of a Solvent-Free Approach:
Handling of Anhydrous HF: Anhydrous hydrogen fluoride is an extremely corrosive and toxic gas, making its handling challenging and requiring specialized equipment. stanford.educdc.govwisc.edu
Reaction Control: The direct reaction is likely to be highly exothermic, which could lead to difficulties in temperature control and potential decomposition of the product.
Homogeneity: Ensuring a complete and homogeneous reaction between a liquid amine and a gaseous acid without a solvent can be difficult.
A compromise could involve the use of a minimal amount of a high-boiling point, non-volatile, and non-toxic solvent to act as a heat sink and facilitate mixing, which could then be removed under vacuum. The selection of such a solvent would need to be carefully considered to ensure it does not react with the starting materials or product and can be efficiently recycled.
The following table summarizes the properties of the primary precursor, cyclohexylamine, relevant to solvent selection:
| Property | Value |
| Appearance | Clear to yellowish liquid wikipedia.org |
| Odor | Strong, fishy, amine odor wikipedia.org |
| Boiling Point | 134.5 °C wikipedia.org |
| Melting Point | -17.7 °C wikipedia.org |
| Solubility in Water | Miscible wikipedia.org |
| pKa | 10.64 wikipedia.org |
This data is based on the properties of the precursor, Cyclohexylamine.
Atom Economy and Waste Reduction in Preparation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. atamanchemicals.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
The synthesis of this compound from cyclohexylamine and hydrogen fluoride is an addition reaction, which is inherently atom-economical.
Reaction: C₆H₁₁NH₂ + HF → C₆H₁₁NH₃F
To calculate the atom economy, we consider the molecular weights of the reactants and the product:
Cyclohexylamine (C₆H₁₁NH₂): 99.17 g/mol wikipedia.org
Hydrogen Fluoride (HF): 20.01 g/mol
This compound (C₆H₁₁NH₃F): 119.18 g/mol
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy = (119.18 g/mol / (99.17 g/mol + 20.01 g/mol )) x 100
Atom Economy = (119.18 g/mol / 119.18 g/mol ) x 100 = 100%
The following interactive table allows for the exploration of the atom economy calculation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclohexylamine | C₆H₁₁NH₂ | 99.17 |
| Hydrogen Fluoride | HF | 20.01 |
| Total Reactant Mass | 119.18 | |
| This compound | C₆H₁₁NH₃F | 119.18 |
| Atom Economy (%) | 100 |
A 100% atom economy signifies that, in theory, all the atoms of the reactants are incorporated into the final product, and no by-products are formed. This is a significant advantage from a green chemistry perspective, as it minimizes waste at the molecular level.
Waste reduction in this synthesis is intrinsically linked to the high atom economy. The primary sources of waste would not be from the reaction chemistry itself, but from practical considerations such as:
Unreacted Starting Materials: Incomplete reactions would lead to the need for separation and purification, generating waste streams. This can be minimized by ensuring precise stoichiometric control of the reactants.
Solvent Waste: If a solvent is used, its recovery and recycling are crucial to minimize waste. The choice of a green solvent like water simplifies disposal if recycling is not feasible.
Cleaning and Ancillary Materials: Waste generated from cleaning equipment and other ancillary processes should also be considered and minimized.
By optimizing reaction conditions to ensure complete conversion and by adopting solvent minimization strategies, the synthesis of this compound can be a process with very low waste generation, aligning well with the principles of green and sustainable chemistry.
Reactivity and Mechanistic Investigations of Cyclohexylammonium Fluoride
Cyclohexylammonium Fluoride (B91410) as a Nucleophilic Fluoride Source
Cyclohexylammonium fluoride is a valuable reagent for introducing fluorine into organic molecules through nucleophilic substitution reactions. ontosight.aismolecule.com The fluoride ion (F⁻), being highly electronegative, acts as a nucleophile, attacking electrophilic centers to form carbon-fluorine bonds. smolecule.comnih.gov This process is fundamental to the synthesis of a wide array of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov The effectiveness of this compound as a fluoride source is influenced by its solubility in organic solvents, which facilitates its participation in various reaction media. ontosight.ai
Mechanistic Elucidation of Fluoride Transfer Pathways
The transfer of the fluoride ion from this compound to a substrate is a key step in nucleophilic fluorination reactions. Mechanistic studies suggest that the reaction often proceeds via an S(_N)2 pathway, where the fluoride ion directly displaces a leaving group on the substrate. nih.gov The efficiency of this transfer can be influenced by several factors, including the nature of the solvent, the presence of phase-transfer catalysts, and the formation of hydrogen bonds. ontosight.airsc.org
In some instances, the fluoride transfer mechanism can be more complex. For example, in deoxyfluorination reactions, the interaction of the fluoride source with other reagents can generate highly reactive intermediates that facilitate the C-F bond formation. ucla.edu The presence of hydrogen-bond donors, such as alcohols, can modulate the reactivity of the fluoride ion by forming complexes that influence its availability and nucleophilicity. rsc.org Computational studies have been employed to investigate the energetics of different fluoride transfer pathways, providing insights into the transition states and intermediates involved. nih.govmdpi.com
Influence of the Cyclohexylammonium Counter-Ion on Fluoride Reactivity and Selectivity
The cyclohexylammonium cation (C₆H₁₁NH₃⁺) plays a crucial role in modulating the reactivity and selectivity of the fluoride ion. ontosight.ai As a counter-ion, it influences the solubility of the fluoride salt in organic solvents, a critical factor for homogeneous reaction conditions. ontosight.ai The cation can also participate in phase-transfer catalysis, facilitating the transport of the fluoride anion from an aqueous or solid phase to the organic phase where the reaction occurs. ontosight.ai
Furthermore, the steric and electronic properties of the cyclohexylammonium ion can affect the selectivity of the fluorination reaction. wikipedia.org The bulkiness of the counter-ion can influence the approach of the fluoride nucleophile to the substrate, potentially leading to enhanced stereoselectivity in certain reactions. nih.gov The nature of the counter-ion is known to be a significant factor in the deprotection of silyl (B83357) ethers, where different ammonium (B1175870) fluorides exhibit varying degrees of reactivity. wikipedia.org
Applications in Selective Deprotection Methodologies
This compound is a valuable reagent for the selective removal of protecting groups, a common and critical step in multi-step organic synthesis. thieme-connect.dewillingdoncollege.ac.in Its utility is particularly pronounced in the cleavage of silicon-based protecting groups.
Cleavage of Organosilicon Protecting Groups
Organosilicon compounds, particularly silyl ethers, are widely used to protect hydroxyl groups during synthesis due to their ease of installation and removal. wikipedia.orgharvard.edu this compound is an effective reagent for the deprotection of these groups. The high affinity of the fluoride ion for silicon drives the cleavage of the strong silicon-oxygen bond to form a stable silicon-fluoride bond. harvard.edu
The reactivity for the cleavage of various silyl ethers often follows a trend related to the steric bulk around the silicon atom. For instance, less hindered silyl ethers like trimethylsilyl (B98337) (TMS) are generally more readily cleaved than bulkier ones such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). wikipedia.orggelest.com This differential reactivity allows for the selective deprotection of one silyl ether in the presence of another. harvard.edugelest.com
Table 1: Relative Stability of Common Silyl Ethers to Deprotection Conditions
| Silyl Ether | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
Data sourced from multiple literature reports. wikipedia.orgharvard.edu
Deprotection of Other Labile Functional Groups
Beyond its primary use in cleaving silyl ethers, this compound can also be employed for the deprotection of other labile functional groups. For example, it has been used in the removal of certain ester and carbamate (B1207046) protecting groups under specific conditions. msu.edunih.gov The choice of solvent and reaction temperature is critical in achieving selective deprotection without affecting other sensitive parts of the molecule. nih.gov The mild conditions often associated with fluoride-mediated deprotections make it a valuable tool in the synthesis of complex molecules with multiple functional groups. thieme-connect.de
This compound in Elimination Reactions
This compound can also participate in elimination reactions, typically acting as a base to abstract a proton, leading to the formation of a double bond. msu.edu While fluoride is a poor leaving group itself, the basicity of the fluoride ion can be significant, especially in anhydrous conditions. msu.edunih.gov
In the context of alkyl halides, the reaction with a basic nucleophile like fluoride can lead to E2 elimination. msu.edu The regioselectivity of these eliminations, such as the formation of Zaitsev or Hofmann products, can be influenced by the structure of the substrate and the reaction conditions. msu.edu For instance, the elimination of certain cycloalkyl halides with a base can show unusual regioselectivity that is dependent on the stereochemistry of the starting material. msu.edu The high electronegativity of fluorine in alkyl fluorides makes the beta-hydrogens more acidic, and when reactions with basic nucleophiles are forced, elimination is a common outcome. msu.edu In some cases, elimination reactions can occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism, particularly when the proton to be removed is highly acidic and the leaving group is poor. wikipedia.org
Applications of Cyclohexylammonium Fluoride in Advanced Organic Synthesis
Stereoselective and Regioselective Fluorination Reactions
The introduction of fluorine into organic molecules with high control over stereochemistry and regiochemistry is a critical challenge in the synthesis of pharmaceuticals and agrochemicals. ucl.ac.uk The success of these reactions often depends on the fluorinating agent, substrate, and reaction conditions.
While advanced catalytic systems are often employed for high selectivity, ammonium (B1175870) fluorides like cyclohexylammonium fluoride (B91410) can act as the fluoride source in certain methodologies. ucl.ac.uknih.gov For instance, in the hydroxyfluorination of allylic amines, a process involving ammonium-directed epoxidation followed by ring-opening with a fluoride source can yield amino fluorohydrins with high diastereoselectivity. acs.org Although specific studies detailing the use of cyclohexylammonium fluoride in achieving high stereoselectivity are not prevalent in the reviewed literature, its fundamental role as a fluoride donor suggests potential applicability in substrate-controlled or directed fluorination reactions.
This compound functions as a classic nucleophilic fluorinating agent, capable of displacing leaving groups in Sₙ2-type reactions. acsgcipr.org Its utility extends to a range of electrophilic substrates, most notably epoxides and alkyl halides (or their sulfonated analogues like tosylates and mesylates). acsgcipr.orgnih.gov
The reaction with epoxides involves the ring-opening of the strained three-membered ring to produce β-fluoroalcohols. nih.govcore.ac.uk This transformation is synthetically valuable for installing a hydroxyl and a fluorine group in a 1,2-relationship. The regioselectivity of the attack—on the more or less substituted carbon—is influenced by steric and electronic factors of the substrate and the reaction conditions. For simple terminal epoxides, the fluoride ion typically attacks the less sterically hindered carbon. core.ac.uk
In the case of alkyl electrophiles, the fluoride ion displaces leaving groups such as bromide, iodide, or tosylate. acsgcipr.orgusd.edu The efficiency of this substitution is often limited by the low solubility of inorganic fluorides and the high basicity of the fluoride ion, which can promote competing elimination reactions. usd.edu Ammonium fluorides like this compound offer improved solubility in organic solvents compared to alkali metal fluorides.
Below is a representative table of nucleophilic fluorination reactions where a reagent like this compound would serve as the fluoride source.
| Substrate | Product | Typical Conditions | Notes |
| Styrene Oxide | 2-Fluoro-2-phenylethan-1-ol | Polar aprotic solvent (e.g., MeCN, DMF) | Ring-opening of epoxide. |
| 1-Bromooctane | 1-Fluorooctane | Polar aprotic solvent, heat | Sₙ2 displacement of bromide. |
| Cyclohexene Oxide | trans-2-Fluorocyclohexanol | Polar aprotic solvent | anti-selective ring-opening. |
| 2-(Tosyloxymethyl)naphthalene | 2-(Fluoromethyl)naphthalene | Polar aprotic solvent, heat | Sₙ2 displacement of tosylate. |
Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex molecule, such as a natural product or drug candidate, at a late step in its synthesis. nih.govrsc.org This strategy is highly valuable in medicinal chemistry for rapidly generating fluorinated analogues for structure-activity relationship studies. nih.gov Modern LSF methods often require sophisticated reagents and catalysts that are compatible with a wide range of functional groups and can achieve high site-selectivity. nih.govmdpi.com These include palladium-based catalysts for C-F bond formation and potent electrophilic fluorinating agents like Selectfluor. nih.govharvard.edunih.gov
A review of the scientific literature indicates that this compound is not commonly employed as a key reagent in these advanced, catalyst-driven LSF methodologies. Its application is more characteristic of classical nucleophilic substitution on substrates with activated leaving groups, which may not be suitable for the complexity and functional group tolerance required in late-stage synthesis. nih.gov
This compound in C-C Bond Formation Reactions
Carbon-carbon bond formation is the cornerstone of organic synthesis, enabling the construction of molecular skeletons. vanderbilt.eduorganic-chemistry.orgvanderbilt.edu Transition-metal catalysis has emerged as a powerful tool for creating C-C bonds, including methods that form these bonds while introducing a fluorine atom, known as monofluoroalkylation. nih.gov These reactions are prized for their ability to build molecular complexity efficiently.
Based on a thorough review of existing literature, there is no evidence to suggest that this compound is used as a reagent or catalyst in C-C bond formation reactions. Its chemical role is primarily limited to being a source of the fluoride anion for nucleophilic substitution reactions.
This compound in Carbohydrate Chemistry and Glycosyl Fluoride Synthesis
Fluorinated carbohydrates are of significant interest in medicinal chemistry and glycobiology. Glycosyl fluorides, in particular, are valuable glycosyl donors due to their stability compared to other glycosyl halides and their tunable reactivity for glycosylation reactions. nih.govtcichemicals.com The synthesis of glycosyl fluorides can be achieved from various precursors, such as thioglycosides or glycosyl hemiacetals. nih.govsioc-journal.cn Common methods often employ specialized fluorinating agents like (diethylamino)sulfur trifluoride (DAST) or photochemical techniques. acs.orgresearchgate.net
While this compound provides fluoride ions, a review of the primary literature did not yield studies where it is the reagent of choice for the synthesis of glycosyl fluorides from common carbohydrate precursors.
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, or continuous synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. polyu.edu.hknih.govnih.gov This technology is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals. The integration of gaseous reagents or the use of packed-bed reactors with solid-supported reagents is a common strategy in flow synthesis. polyu.edu.hkmdpi.com
While flow systems have been developed for various fluorination reactions, sometimes utilizing related reagents like tetra-butyl ammonium fluoride, there are no specific reports in the surveyed literature detailing the integration of this compound into a continuous flow process for synthesis. bu.edu
Advanced Structural and Spectroscopic Research on Cyclohexylammonium Fluoride
Solid-State Structural Elucidation
The arrangement of ions and molecules in the crystalline solid state provides fundamental insights into the intermolecular forces that govern the properties of a material. For cyclohexylammonium fluoride (B91410), techniques like single-crystal X-ray diffraction are indispensable for this purpose.
Single Crystal X-ray Diffraction Analysis of Crystal Packing and Hydrogen Bonding Networks
In the solid state, the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the fluoride anion (F⁻) are organized in a regular, repeating lattice. The primary interaction governing the crystal packing is the strong electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged fluoride ion. This is supplemented by a network of hydrogen bonds. The hydrogen atoms of the ammonium group (-NH₃⁺) act as hydrogen bond donors, forming strong N-H···F interactions with the highly electronegative fluoride anion, which is a potent hydrogen bond acceptor. researchgate.net These hydrogen bonds are directional and play a critical role in defining the specific packing motif of the crystal. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Cyclohexylammonium Salt (Cyclohexylammonium Picrate) Note: This data is for an analogous compound and serves to illustrate the type of information obtained from an SCXRD experiment. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.543 |
| b (Å) | 8.717 |
| c (Å) | 18.6177 |
| Volume (ų) | 2991.1 |
Conformational Analysis in the Crystalline Phase
The cyclohexylammonium cation is not rigid and can adopt different conformations. The cyclohexane (B81311) ring typically exists in a stable chair conformation. However, the ammonium substituent (-NH₃⁺) can occupy either an axial or an equatorial position relative to the ring.
The specific conformation adopted in the crystalline phase is determined by the balance of intramolecular steric strain and intermolecular packing forces, including hydrogen bonding. nist.gov Studies on cyclohexylamine (B46788) and its protonated form as structure-directing agents in microporous materials have shown that the cation can exist as a mixture of equatorial and axial conformers, with the equatorial conformer generally being more dominant. nist.gov The strong, directional N-H···F hydrogen bonds within the crystal lattice of cyclohexylammonium fluoride would be a key factor in stabilizing one conformer over the other. The precise conformation can be definitively determined from the atomic coordinates obtained via SCXRD.
Solution-Phase Structural Investigations
In solution, the interactions between the cyclohexylammonium cation and the fluoride anion are mediated by the solvent. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for understanding the dynamic behavior and interactions in this phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Ion Pairing
NMR spectroscopy is a primary tool for studying the structure and dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.
¹H NMR: The chemical shifts of the protons, especially those on the ammonium group (-NH₃⁺), are sensitive to their chemical environment. Hydrogen bonding with the fluoride anion or solvent molecules will influence the resonance of these protons. The formation of tight ion pairs, where the cation and anion are in close contact, can be distinguished from solvent-separated ion pairs or free ions. aiinmr.com Data from analogous compounds like cyclohexylamine hydrochloride shows characteristic signals for the ring protons and the proton alpha to the nitrogen atom. researchgate.net
¹⁹F NMR: The fluoride anion is an excellent NMR probe due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. aiinmr.comorganicchemistrydata.org The ¹⁹F chemical shift is highly sensitive to its environment, spanning a very wide range. aiinmr.com The degree of shielding (and thus the chemical shift) can indicate the "nakedness" of the fluoride ion—that is, how strongly it is solvated or involved in ion pairing. nih.gov A "naked," or poorly solvated, fluoride is more nucleophilic. Therefore, ¹⁹F NMR can be used to study the extent of ion pairing and the influence of different solvents on the dissociation of the salt. nih.govorganicchemistrydata.org
Ion Pairing Dynamics: By studying changes in chemical shifts, line widths, and nuclear Overhauser effects (NOEs) as a function of concentration and temperature, the dynamics of the equilibrium between different types of ion pairs (contact vs. solvent-separated) can be investigated. aiinmr.comchemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for Cyclohexylammonium Cation in Solution Note: Based on data for analogous compounds like cyclohexylamine and its hydrochloride salt. researchgate.netman.ac.uk
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH ₃⁺ | Variable (broad singlet) | bs |
| H -C-N | ~3.1 | m |
| Cyclohexyl Ring Protons | ~1.1-2.0 | m |
Advanced Spectroscopic Probes for Intermolecular Interactions
Beyond simple one-dimensional NMR, advanced spectroscopic techniques can provide deeper insight into the specific intermolecular interactions between the cyclohexylammonium cation and the fluoride anion.
One such powerful technique is ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) . A HOESY experiment detects through-space interactions between protons and fluorine nuclei that are close to each other (typically within 5 Å), regardless of whether they are connected by covalent bonds. A positive HOESY correlation between the -NH₃⁺ protons of the cation and the fluoride anion would provide direct, unambiguous evidence of ion pairing in solution. govinfo.gov The intensity of this correlation can even provide semi-quantitative information about the proximity and dynamics of the ion pair. This method is considered a powerful tool for confirming the configuration and conformation of fluorinated molecules. govinfo.gov Other advanced methods, such as 2D IR spectroscopy, can probe the dynamics of hydrogen-bond switching and ligand exchange around ions in solution on ultrafast timescales. chemicalbook.com
Vibrational Spectroscopy for Bonding and Functional Group Characterization
Vibrational spectroscopies, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational energy levels of molecular bonds. illinois.eduacs.org They are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. pnas.orgnist.gov The frequencies of vibrations are sensitive to bond strength and the mass of the bonded atoms. acs.org
For this compound, the most informative vibrational modes are those involving the -NH₃⁺ group, as they are directly involved in hydrogen bonding with the fluoride anion.
N-H Stretching Vibrations: In a non-hydrogen-bonded state, the N-H stretching frequencies of an -NH₃⁺ group typically appear in the region of 3100-3300 cm⁻¹. When strong N-H···F hydrogen bonds are formed, these bonds are weakened, causing the vibrational frequency to decrease and the absorption band to become significantly broader and more intense. This shift is a hallmark of strong hydrogen bonding.
N-H Bending Vibrations: The bending (scissoring and rocking) modes of the -NH₃⁺ group, which typically appear in the 1500-1650 cm⁻¹ region, are also affected by hydrogen bonding, though usually to a lesser extent than stretching modes.
C-H and C-C Vibrations: The various stretching and bending modes of the cyclohexyl ring will also be present in the spectra, providing a characteristic "fingerprint" for the cation.
A comparison of FT-IR and Raman spectra provides complementary information, as some vibrational modes may be active in one technique but not the other, based on the selection rules (change in dipole moment for IR, change in polarizability for Raman). illinois.edunist.gov A comprehensive vibrational assignment can be supported by normal coordinate analysis or computational methods like Density Functional Theory (DFT), which can predict the vibrational frequencies and character of each mode.
Table 3: Principal Vibrational Modes for this compound and Their Expected Approximate Frequencies (cm⁻¹) Note: Frequencies are approximate and based on general group frequencies and data from analogous compounds. nist.govacs.org
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Spectral Region |
| N-H Stretch (H-bonded) | 2800-3200 | Group Frequency |
| C-H Stretch | 2850-2950 | Group Frequency |
| N-H Bend | 1500-1650 | Fingerprint |
| C-H Bend | 1440-1470 | Fingerprint |
| C-N Stretch | 1100-1200 | Fingerprint |
| C-C Stretch/Ring Modes | 800-1200 | Fingerprint |
Intermolecular Interactions and Solvent Effects on Cyclohexylammonium Fluoride Reactivity
Hydrogen Bonding Networks and Their Impact on Reactivity
Cyclohexylammonium fluoride (B91410) is comprised of the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the fluoride anion (F⁻). The ammonium (B1175870) group of the cation is a potent hydrogen bond donor, while the small, highly electronegative fluoride anion is a strong hydrogen bond acceptor. This inherent donor-acceptor relationship leads to the formation of extensive hydrogen bonding networks, primarily through N-H···F interactions.
In the solid state and in non-polar solvents, these interactions result in strong ion pairing and the formation of larger aggregates. This association effectively "sequesters" the fluoride ion, diminishing its availability to participate in nucleophilic reactions. The strength of this hydrogen bonding significantly reduces the effective nucleophilicity of the fluoride. fluorine1.ruresearchgate.net
In protic solvents, such as water or alcohols, the situation becomes more complex. The solvent molecules themselves are hydrogen bond donors and acceptors. The fluoride ion, due to its small radius and high charge density, becomes heavily solvated by solvent molecules, forming strong F···H-O or F···H-N bonds. fluorine1.rumdpi.com This solvation shell acts as a "cage" around the fluoride ion, further reducing its nucleophilicity. fluorine1.ruresearchgate.net While the solvent can disrupt the direct N-H···F ion pairing of CAF, it replaces it with strong solvent-fluoride hydrogen bonds that are often even more deactivating.
The impact of hydrogen bonding on fluoride reactivity is a well-documented phenomenon. The nucleophilicity of halide ions in protic solvents follows the order I⁻ > Br⁻ > Cl⁻ >> F⁻, which is the reverse of their basicity. fluorine1.ru This is because the smaller ions with higher charge density (like fluoride) are more strongly solvated by hydrogen bonding. In contrast, in polar aprotic solvents where hydrogen bonding is absent, the nucleophilicity order is reversed to F⁻ > Cl⁻ > Br⁻ > I⁻, allowing the "naked" fluoride ion to exhibit its intrinsic high reactivity. fluorine1.ru
| Interaction Type | Description | Impact on Fluoride Reactivity |
| Cation-Anion (N-H···F) | Direct hydrogen bonding between the cyclohexylammonium cation and the fluoride anion. | High (Decreases Reactivity) : Strong ion pairing sequesters the fluoride ion. |
| Solvent-Anion (e.g., O-H···F) | Hydrogen bonding between protic solvent molecules and the fluoride anion. | Very High (Decreases Reactivity) : Creates a strong solvation shell, effectively "caging" the fluoride and reducing its availability and nucleophilicity. fluorine1.ruresearchgate.net |
| Solvent-Cation (e.g., N-H···O) | Hydrogen bonding between the ammonium cation and solvent molecules. | Moderate (Indirect Effect) : Can influence the degree of ion pairing and dissociation. |
Influence of Solvent Properties on Ion-Pairing and Dissociation
The extent to which cyclohexylammonium fluoride exists as a tightly bound ion pair versus dissociated, solvated ions is highly dependent on the properties of the solvent. This equilibrium is a critical determinant of the fluoride ion's reactivity.
The polarity of a solvent, often quantified by its dielectric constant, plays a significant role in overcoming the electrostatic attraction between the cyclohexylammonium cation and the fluoride anion.
Polar Protic Solvents (e.g., Water, Methanol): These solvents have high dielectric constants and are strong hydrogen bond donors. They are effective at solvating both the cation and the anion, promoting the dissociation of the CAF ion pair. However, as discussed previously, the strong hydrogen bonding to the fluoride anion severely diminishes its nucleophilicity. fluorine1.ru The inner sphere of a hydrated fluoride ion is estimated to contain five tightly bound water molecules. fluorine1.ru
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents also possess high dielectric constants, which aids in separating the ion pair. Crucially, they lack the ability to form strong hydrogen bonds with the fluoride anion. This combination of promoting dissociation while leaving the fluoride ion relatively unsolvated or "naked" leads to a dramatic increase in its nucleophilicity. fluorine1.runih.gov The reactivity of fluoride sources in these solvents is often limited by their solubility.
Non-Polar Solvents (e.g., Toluene, Hexane): With their low dielectric constants, these solvents are poor at stabilizing separated ions. Consequently, CAF will exist predominantly as tight ion pairs or larger aggregates, leading to very low reactivity.
The table below summarizes the expected behavior of CAF in different solvent classes.
| Solvent Class | Dielectric Constant | H-Bonding Ability | Ion-Pairing | Fluoride Nucleophilicity |
| Polar Protic | High | Donor | Low (Dissociated) | Very Low |
| Polar Aprotic | High | Acceptor Only | Low (Dissociated) | High |
| Non-Polar | Low | None | High (Associated) | Extremely Low |
Beyond the general effects of polarity and proticity, specific interactions between the solvent and the ions can fine-tune fluoride reactivity. In polar aprotic solvents, the cation has a more pronounced influence on the fluoride's nucleophilicity. fluorine1.ru The solvent's ability to solvate the cyclohexylammonium cation can influence the "nakedness" of the accompanying fluoride anion. Solvents that are good cation solvators can help to further separate the ion pair, enhancing the fluoride's freedom and reactivity.
For instance, solvents with strong Lewis basicity can effectively coordinate with the acidic protons of the [C₆H₁₁NH₃]⁺ cation, weakening the N-H···F hydrogen bond and promoting the release of a more active fluoride species. This is a key reason why tetraalkylammonium fluorides, which lack acidic protons for strong hydrogen bonding, are often more effective fluorinating agents in aprotic media, though they are notoriously difficult to prepare in an anhydrous state. fluorine1.runih.gov
Aggregation Phenomena in Concentrated Solutions
In solutions with high concentrations of this compound, particularly in solvents of low to moderate polarity, the formation of aggregates becomes a significant factor. Aggregation is the process where individual ion pairs or small clusters associate to form larger, multi-ion structures. This phenomenon is driven by the desire to minimize unfavorable interactions between the ionic solute and the less polar solvent.
The formation of these aggregates can have a detrimental effect on reactivity. rsc.org Fluoride ions trapped within the interior of an aggregate are sterically hindered and electrostatically stabilized, rendering them unavailable for nucleophilic attack. The effective concentration of reactive, accessible fluoride is therefore much lower than the total stoichiometric concentration of the salt. This behavior is analogous to the aggregation observed with other ionic species, such as reactive dyes, in concentrated solutions. rsc.org Breaking up these aggregates, for example by using a more polar solvent or additives that can disrupt the ionic interactions, is essential for achieving efficient fluorination.
Performance in Non-Conventional and Green Solvents
The principles of solvation and reactivity extend to the use of this compound in less traditional solvent systems. There is a growing interest in replacing volatile organic compounds (VOCs) with "green" alternatives.
Ionic Liquids (ILs): Ionic liquids, which are salts that are molten at low temperatures, can be excellent solvents for fluorination reactions. Their inherent polarity can promote the dissolution and dissociation of CAF. Furthermore, the structure of the IL itself can be tailored to minimize interaction with the fluoride anion, thus preserving its high nucleophilicity.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A DES could potentially solvate CAF while modulating the hydrogen-bonding environment to release a reactive fluoride ion.
The performance of CAF in these solvents depends on the same fundamental principles: the ability of the solvent to dissolve the salt, dissociate the ion pair, and present a minimally solvated, "naked" fluoride anion to the substrate.
Future Directions and Emerging Research Avenues for Cyclohexylammonium Fluoride
Design and Synthesis of Advanced Cyclohexylammonium Fluoride (B91410) Derivatives
The future design and synthesis of advanced derivatives of cyclohexylammonium fluoride are focused on tuning its chemical properties to achieve enhanced reactivity, selectivity, and applicability. Research in this area is moving beyond the simple parent salt to create a new generation of reagents with tailored functionalities.
Key Research Thrusts:
Functionalization of the Cyclohexyl Ring: Introducing functional groups onto the cyclohexyl moiety is a primary strategy. Substituents such as hydroxyl, ether, or alkyl chains could be added to modify the solubility of the salt, allowing it to be used in a wider range of organic solvents or even aqueous systems. Sterically bulky groups could be incorporated to influence the stereochemical outcome of reactions, providing a new tool for asymmetric synthesis.
Modification of the Ammonium (B1175870) Group: Moving from a primary ammonium salt to secondary, tertiary, or even chiral ammonium derivatives is another promising avenue. This modification directly impacts the acidity (pKa) of the ammonium proton and the hydrogen-bonding capabilities of the cation, which can alter the reactivity of the associated fluoride anion.
Synthesis of Fluorinated Analogues: The synthesis of derivatives where fluorine atoms are incorporated into the cyclohexyl ring itself is being explored. Such modifications would create analogues with altered electronic properties, lipophilicity, and metabolic stability, which could be advantageous in medicinal chemistry and materials science applications. mdpi.com
The synthesis of these advanced derivatives will likely draw from established methodologies in amine and organofluorine chemistry, including nucleophilic substitution, reductive amination, and late-stage C-H functionalization. The goal is to create a library of this compound analogues, each with specific properties designed for targeted applications.
Table 1: Potential this compound Derivatives and Their Target Properties
| Derivative Type | Potential Functional Groups | Target Property/Application |
|---|---|---|
| Ring-Functionalized | -OH, -OR, -Alkyl | Modified solubility, phase-transfer capabilities |
| Amine-Modified | Secondary/Tertiary Amines, Chiral Amines | Tuned acidity, asymmetric induction |
| Fluorinated Analogues | -F, -CF3 on cyclohexyl ring | Altered electronic properties, enhanced stability |
Applications in Materials Science Beyond Direct Catalysis
Emerging research is exploring the use of this compound and its derivatives as integral components in advanced materials, moving beyond its traditional role as a simple fluoride source or catalyst. The unique properties of organofluorine compounds—such as high thermal stability, chemical inertness, and distinct electronic characteristics—are driving this expansion. nih.govwikipedia.org
Polymer Science: Ammonium fluorides can be incorporated into polymer matrices to modify their physical properties. For instance, the addition of ammonium fluoride to polyvinyl alcohol (PVA) films has been shown to alter the structural, optical, and dielectric properties of the material. mdpi.com Future work could explore the use of this compound derivatives as additives to create advanced polymer composites with tailored refractive indices, conductivity, and thermal stability for applications in optics and electronics. mdpi.com
Electronic Devices: Organofluorine compounds are increasingly used in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com The introduction of fluorinated moieties can enhance charge carrier mobility and improve device stability. alfa-chemistry.com this compound derivatives could be investigated as components in charge-transport layers or as dopants in semiconducting materials.
Fluorinated Liquid Crystals: The incorporation of fluorine can significantly influence the mesophase behavior and dielectric anisotropy of liquid crystals. wiley-vch.de Designing advanced this compound derivatives with liquid crystalline properties could lead to new materials for display technologies.
The ability to tune the structure of the cyclohexylammonium cation provides a pathway to fine-tune the integration and function of these fluoride salts within larger material assemblies.
Development of this compound for Sustainable Chemistry
The development of more environmentally benign chemical processes is a major driver of modern research. This compound is well-positioned to contribute to sustainable or "green" chemistry by offering a safer and more manageable alternative to highly hazardous fluorinating agents like anhydrous hydrogen fluoride (HF).
Key Areas of Sustainable Development:
Metal-Free Catalysis: this compound can serve as a metal-free catalyst or reagent in various organic transformations. rsc.orgresearchgate.net This avoids the use of heavy metals, which are often toxic, costly, and can leave trace impurities in the final product.
Fluoride Recycling and Circular Economy: A critical aspect of sustainability is the development of a circular economy for essential elements like fluorine. Research is focused on methods to recover fluoride from industrial waste streams. tandfonline.comreddit.comnih.govresearchgate.net Once recovered, this fluoride can be used to regenerate reagents like this compound, reducing the need to mine fluorspar, the primary source of fluorine. This approach not only minimizes waste but also secures the long-term supply of fluorine for the chemical industry.
Future research will likely focus on integrating this compound into solvent-free reaction conditions and developing efficient processes for its regeneration and reuse, further enhancing its green chemistry credentials.
Advanced In Situ Spectroscopic Methodologies for Reaction Monitoring
To optimize reactions involving this compound, a detailed understanding of reaction kinetics, intermediates, and mechanisms is essential. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, offering real-time data without the need for quenching and sampling.
In Situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, changes in the concentration of reactants, products, and intermediates can be tracked by observing their characteristic vibrational bands. mt.comresearchgate.netclairet.co.uk This allows for the precise determination of reaction endpoints, the identification of transient species, and the optimization of reaction conditions to maximize yield and minimize byproducts. For example, the consumption of a starting material and the appearance of a fluorinated product can be monitored simultaneously. nih.govresearchgate.net
¹⁹F NMR Spectroscopy: Given the unique NMR signature of the fluorine-19 nucleus, ¹⁹F NMR is exceptionally well-suited for monitoring fluorination reactions. nih.gov It offers a clean spectral window with high sensitivity, allowing for the unambiguous detection of all fluorine-containing species in the reaction mixture. researchgate.netnih.gov This technique can provide detailed kinetic data and mechanistic insights, particularly in complex reactions where multiple fluorinated products may form. ed.ac.ukbohrium.com
The application of these in situ methods to reactions utilizing this compound will accelerate the development of new synthetic protocols by enabling rapid process optimization and providing a deeper fundamental understanding of the reaction pathways.
| ¹⁹F NMR | Real-time concentration of all fluorine-containing species | Highly specific to fluorine; allows for detailed kinetic and mechanistic studies of the fluorination step. nih.govresearchgate.net |
Immobilization and Heterogenization Strategies for Enhanced Reusability and Efficiency
A significant frontier in catalysis is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. Immobilizing this compound onto a solid support transforms it from a homogeneous reagent into a reusable, heterogeneous catalyst, aligning with the principles of sustainable chemistry.
Potential Immobilization Strategies:
Polymer Supports: The cyclohexylammonium cation can be covalently attached to polymer backbones, such as polystyrene or polyethylene (B3416737) glycol (PEG). researchgate.netacs.org The resulting polymer-supported fluoride reagent is an insoluble solid that can be filtered off at the end of a reaction, washed, and reused in subsequent batches. This approach simplifies product purification and significantly reduces chemical waste.
Inorganic Supports: Supports like silica, alumina, or molecular sieves can be functionalized with ammonium groups to anchor the fluoride catalyst. nih.gov These materials offer high surface area and thermal stability. Transition metal fluorides adsorbed on solid supports have already demonstrated utility as heterogeneous catalysts. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores that can be designed to incorporate specific functional groups. sciopen.com A cyclohexylammonium moiety could be integrated into the organic linker of a MOF, creating a highly ordered, recyclable fluorination catalyst with accessible active sites. acs.org
These heterogenization strategies offer the dual benefits of simplified industrial processes and reduced environmental impact. rsc.org The development of robust and highly active supported this compound catalysts is a key research goal that promises to make fluorination chemistry more efficient and sustainable. researchgate.netresearchgate.net
Q & A
Q. How is cyclohexylammonium fluoride synthesized, and what characterization methods confirm its purity and structure?
this compound is typically synthesized by reacting cyclohexylamine with hydrofluoric acid (HF) in a controlled, anhydrous environment. The reaction proceeds via proton transfer, forming the cyclohexylammonium cation and fluoride anion. To ensure purity, the product is often recrystallized from a non-aqueous solvent (e.g., ethanol or acetonitrile). Characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure of the cyclohexylammonium moiety by comparing peaks to known spectra of related salts (e.g., cyclohexylammonium chloride) .
- Elemental Analysis : Validates the stoichiometry of carbon, hydrogen, and nitrogen .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% is typical for research-grade material) .
- X-ray Crystallography : Resolves the crystal structure to confirm anion-cation interactions and lattice stability .
Q. What spectroscopic techniques are recommended for analyzing this compound in solution?
- Infrared (IR) Spectroscopy : Identifies N–H stretching (2500–3000 cm) and F vibrational modes (500–600 cm) to confirm ionic pairing .
- F NMR : Detects the fluoride anion’s chemical shift (typically δ = −120 to −150 ppm in DO), which is sensitive to solvation and counterion interactions .
- UV-Vis Spectroscopy : Monitors decomposition or side reactions in solution (e.g., fluoride release under acidic conditions) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as HF liberation can occur .
- Handling : Use anhydrous solvents (e.g., dry THF or DMF) for reactions. Conduct experiments in a fume hood with HF-resistant gloves and goggles .
Advanced Research Questions
Q. How do different synthetic routes for this compound affect its reactivity as a fluoride source in nucleophilic substitutions?
- Solvent Choice : Anhydrous conditions yield higher fluoride availability, while protic solvents (e.g., water) reduce nucleophilicity due to solvation .
- Counterion Effects : Compare reactivity with other ammonium fluorides (e.g., tetramethylammonium fluoride). Cyclohexylammonium’s bulky cation may reduce ion pairing, enhancing fluoride mobility in SN2 reactions .
- Methodology : Use kinetic studies (e.g., competition experiments with alkyl halides) to quantify fluoride reactivity. Monitor by F NMR or GC-MS .
Q. What strategies resolve contradictions in reported thermodynamic stability data of this compound under varying humidity conditions?
- Controlled Humidity Studies : Use gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition thresholds. Compare with literature under standardized humidity levels (e.g., 30% vs. 70% RH) .
- Crystallographic Analysis : Investigate structural changes (e.g., hydrate formation) via X-ray diffraction under humid conditions .
- Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., trace water in solvents) across studies .
Q. What experimental controls are necessary when using this compound in enzyme inhibition studies to ensure data reliability?
- Purity Verification : Pre-screen batches with HPLC to exclude impurities that may interfere with enzymatic activity .
- Blank Reactions : Run parallel assays without the enzyme to confirm fluoride-specific effects (vs. non-specific interactions) .
- Activity Calibration : Use a reference inhibitor (e.g., sodium fluoride) to benchmark inhibition potency and validate assay conditions .
- Reproducibility : Document solvent, temperature, and pH rigorously, as fluoride’s nucleophilicity is highly condition-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
